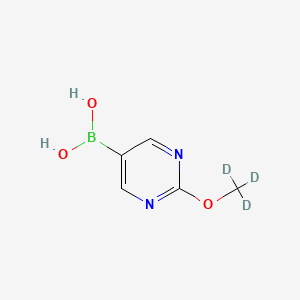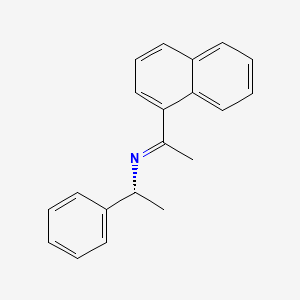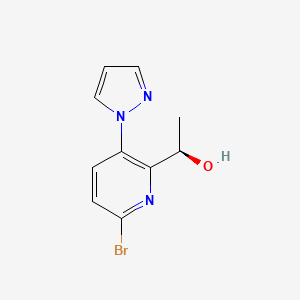
4-Amino-3-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of both an amino group and a dimethylamino group attached to a benzene ring, along with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dimethylamino)benzoic acid typically involves the nitration of 3-(dimethylamino)benzoic acid followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the nitro compound using palladium on carbon as a catalyst. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of ultraviolet-mediated damage to skin.
Medicine: It is explored for its potential therapeutic applications, including its use in sunscreen formulations to protect against UV radiation.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 4-Amino-3-(dimethylamino)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of folate, which is essential for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
N,N-Dimethyl-4-aminobenzoic acid: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
4-Amino-3-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-amino-3-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) |
InChI Key |
OUPPBZSJFBJGFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)

![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)




![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)

![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
